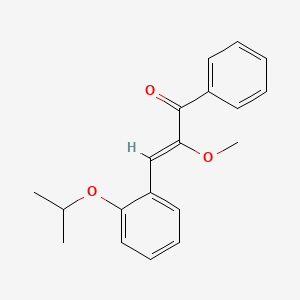
3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2-isopropoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylpropionic acid, 2-isopropoxyphenyl ester
- 2-Isopropoxyphenylboronic acid
- Propoxur
Uniqueness
3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(Z)-2-methoxy-1-phenyl-3-(2-propan-2-yloxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O3/c1-14(2)22-17-12-8-7-11-16(17)13-18(21-3)19(20)15-9-5-4-6-10-15/h4-14H,1-3H3/b18-13- |
InChI Key |
WSYJEIUOABMMGZ-AQTBWJFISA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(/C(=O)C2=CC=CC=C2)\OC |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


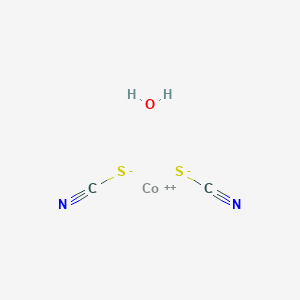
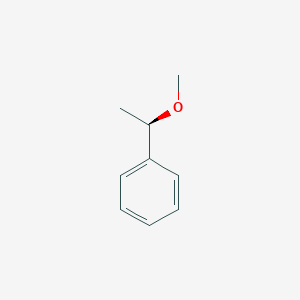
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)
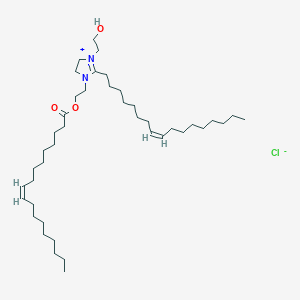
![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)
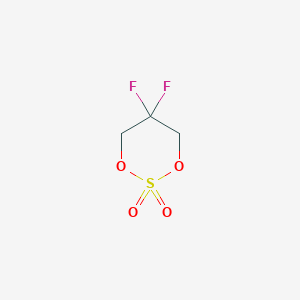

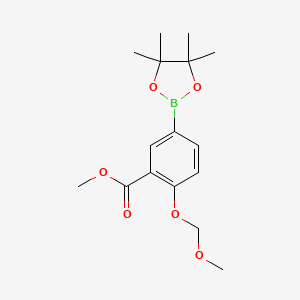
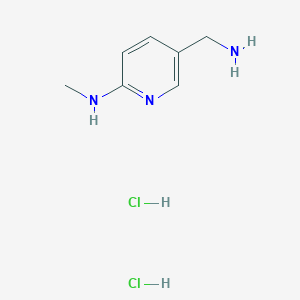
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364034.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B13364039.png)
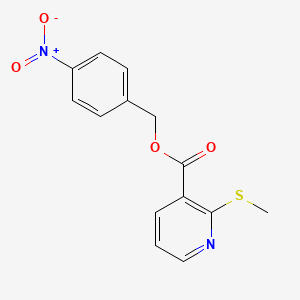

![3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364053.png)
